molecular formula C8H5BrN2O2 B061722 5-bromo-7-nitro-1H-indole CAS No. 165669-16-9

5-bromo-7-nitro-1H-indole

Cat. No.: B061722
CAS No.: 165669-16-9
M. Wt: 241.04 g/mol
InChI Key: WERRDKWLHFDNTO-UHFFFAOYSA-N
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Description

5-bromo-7-nitro-1H-indole is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis : The structure of compounds related to 5-bromo-7-nitro-1H-indole has been studied, revealing details about the orientation of nitro groups and the conformation of substituents in these molecules (Garcia et al., 1999).

  • Synthesis Methods : Research has been conducted on selective synthesis methods for nitro- or amino-indoles, which are important for the development of various nitrogen-substituted indoles, including those similar to this compound (Sanz et al., 2009).

  • Catalytic Reactions : Studies have explored the use of bromo and nitro groups in indoles for asymmetric catalysis, particularly in Friedel–Crafts alkylation reactions, which are important in synthetic organic chemistry (Huang et al., 2016).

  • Nanoparticle Formation : The formation of fluorescent organic nanoparticles using derivatives of indoles, including those with bromo and nitro groups, has been investigated. These nanoparticles have potential applications in materials science and bioimaging (Singh & Ansari, 2017).

  • Antimicrobial and Antiinflammatory Studies : Indole derivatives, including nitro- and bromoindole compounds, have been synthesized and tested for antimicrobial, antiinflammatory, and antiproliferative activities, which could have implications in medicinal chemistry (Narayana et al., 2009).

  • Crystallographic Studies : The crystal structures of compounds related to this compound have been analyzed to understand their molecular interactions, which is crucial for designing compounds with desired physical and chemical properties (Barakat et al., 2017).

Safety and Hazards

When handling 5-bromo-7-nitro-1H-indole, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Properties

IUPAC Name

5-bromo-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERRDKWLHFDNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355690
Record name 5-bromo-7-nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165669-16-9
Record name 5-bromo-7-nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-7-nitro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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